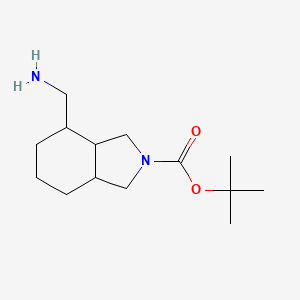
tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of multiple chiral centers, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties .
Métodos De Preparación
The synthesis of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves several steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester. The addition of approximately 5 mol-% of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters .
Análisis De Reacciones Químicas
Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. In medicine, it is explored for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, leading to the activation or inhibition of specific signaling pathways.
Comparación Con Compuestos Similares
Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, mixture of enantiomers. Unlike diastereomers, enantiomers are mirror images of each other and have identical physical properties except for their interaction with plane-polarized light. The unique aspect of diastereomers is their different physical and chemical properties, which can be exploited for various applications .
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHYPICLWVHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
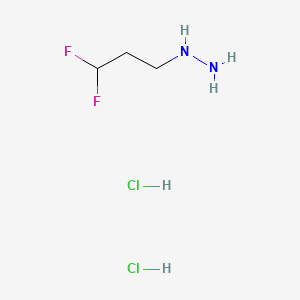
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
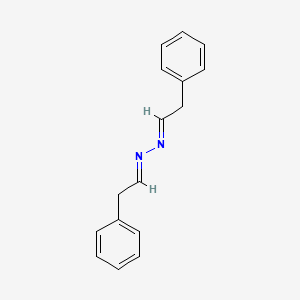
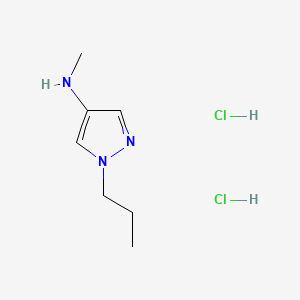
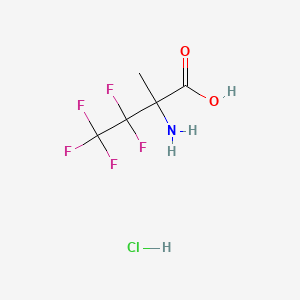
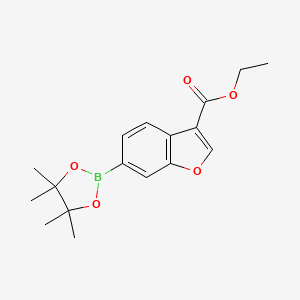
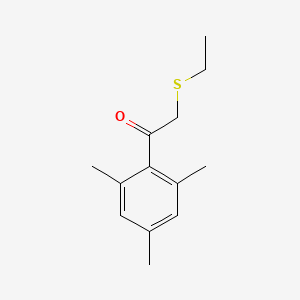
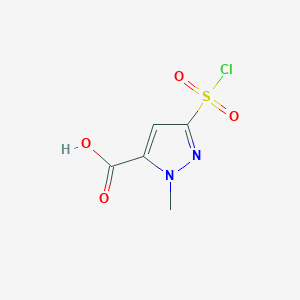
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
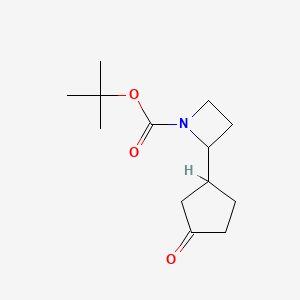
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)

